2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane
Description
2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane (CAS: 1392500-07-0) is a specialized organic compound with the molecular formula C₁₅H₂₇N₃O₆ and a molecular weight of 345.40 g/mol. It is characterized by a propane backbone substituted with two 2,2-dimethyl-1,3-dioxane rings and an azide (-N₃) group. This compound is a crystalline powder with a melting point of 38°C and is typically stored under refrigeration to ensure stability . Its synthesis involves multi-step organic reactions, though specific procedural details are proprietary.
Properties
IUPAC Name |
5-[2-azido-3-[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propoxy]-2,2-dimethyl-1,3-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O6/c1-14(2)21-7-12(8-22-14)19-5-11(17-18-16)6-20-13-9-23-15(3,4)24-10-13/h11-13H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDVYWOIFHYEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)OCC(COC2COC(OC2)(C)C)N=[N+]=[N-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane typically involves the reaction of 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane with an azide source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with primary amines to form amides.
Click Chemistry: The compound is commonly used in click chemistry, particularly in azide-alkyne cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Applications in Organic Synthesis
1. Click Chemistry
2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane is frequently utilized in click chemistry, particularly in the synthesis of complex molecules. The azide functional group allows for efficient reactions with alkynes through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is widely used for creating diverse chemical libraries and functionalized polymers.
Case Study: Synthesis of Functionalized Polymers
In a study published in Macromolecules, researchers demonstrated the use of this compound to synthesize a library of polymeric materials with varying functionalities by employing CuAAC reactions. The resulting materials exhibited enhanced properties suitable for biomedical applications .
Applications in Bioconjugation
2. Bioconjugate Chemistry
The azido group serves as a versatile handle for bioconjugation techniques, enabling the attachment of biomolecules to surfaces or other molecules without altering their biological activity. This application is particularly useful in the development of targeted drug delivery systems.
Case Study: Targeted Drug Delivery
A research team reported in Bioconjugate Chemistry that this compound was employed to conjugate therapeutic agents to cancer-targeting antibodies. The study highlighted the efficiency of the azide group in facilitating specific interactions while maintaining the integrity of the drug .
Applications in Medicinal Chemistry
3. Development of Water-Soluble Derivatives
This compound has been explored for converting hydrophobic molecules into water-soluble derivatives through BGLation (bioconjugation using glycosylated linkers). This transformation is crucial for enhancing the bioavailability of therapeutic agents.
Case Study: Enhancement of Resveratrol Solubility
In a notable study, researchers synthesized water-soluble derivatives of resveratrol using this compound as a linker. The resulting compounds showed improved solubility and stability, paving the way for more effective therapeutic applications .
Data Tables
Mechanism of Action
The mechanism of action of 2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly efficient and selective, making it a valuable tool in chemical biology and materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane, the following compounds are analyzed:
Table 1: Structural and Functional Comparison
Key Findings :
Functional Group Diversity :
- The azide group in the target compound distinguishes it from ester-dominated analogs (e.g., propane-1,2,3-triyl triacetate). This makes it more reactive in Huisgen cycloaddition (click chemistry) compared to esters, which are typically inert under similar conditions .
- AZD1080 incorporates a dioxane-dione core with morpholine and pyridine substituents, highlighting its role in kinase inhibition rather than azide-mediated reactivity .
Structural Rigidity vs. In contrast, propane-1,2,3-triyl triacetate’s triester chain offers flexibility, favoring applications in polymer crosslinking .
Synthetic Yields and Scalability: Compounds like (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetate and propane-1,2,3-triyl triacetate are synthesized via transesterification-acetalization with isolated yields of 47–48% under optimized catalytic conditions .
Thermal Stability :
- The target compound’s low melting point (38°C) suggests moderate thermal stability, necessitating refrigerated storage. Ester-based analogs (e.g., dioxan-5-yl acetate) are likely more stable at room temperature due to the absence of labile azide groups .
Research Applications :
- While the target compound is used in in vivo formulation studies (via DMSO/PEG300 mixtures), AZD1080 is employed in neurological disease models due to its kinase-modulating properties .
Biological Activity
2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane (CAS Number: 1392500-07-0) is a compound characterized by its azide functional group and dioxane derivatives. Its unique structure suggests potential applications in various biological contexts, particularly in drug delivery systems and chemical biology due to its ability to participate in click chemistry reactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H27N3O6, with a molecular weight of approximately 345.40 g/mol. It appears as a crystalline powder that is white to yellow in color and has a melting point of 38 °C . The compound is soluble in organic solvents and exhibits stability under refrigerated conditions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its azide group, which allows for bioorthogonal reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property is particularly useful in labeling biomolecules and facilitating drug delivery systems .
Potential Mechanisms Include:
- Bioorthogonal Chemistry: The azide group can react selectively with alkynes in physiological conditions without interfering with native biochemical processes.
- Cellular Uptake: The dioxane moieties may enhance solubility and permeability across cellular membranes, improving bioavailability.
Pharmacological Applications
Research has indicated that compounds similar to this compound can be utilized for:
- Targeted Drug Delivery: By conjugating therapeutic agents through click chemistry, targeted delivery to specific cells or tissues can be achieved.
- Imaging Techniques: The ability to label biomolecules facilitates the visualization of biological processes in live cells.
Case Studies
A study published in ACS Chemical Biology explored the use of azide-functionalized compounds for targeted cancer therapy. The authors demonstrated that conjugating an anticancer drug to an azide moiety significantly improved selectivity towards cancer cells while minimizing off-target effects .
| Study | Objective | Findings |
|---|---|---|
| ACS Chemical Biology Study | Evaluate targeted drug delivery using azide compounds | Enhanced selectivity and reduced toxicity in cancer therapy |
| Journal of Medicinal Chemistry | Investigate bioorthogonal labeling | Successful labeling of glycoproteins in live cells using azide technology |
Safety and Handling
While this compound is considered stable under normal conditions, precautions should be taken due to the potential reactivity of the azide group. Recommended storage includes refrigeration (0–10 °C), and it should be handled with care to avoid exposure to heat or shock .
Q & A
Q. What are the key synthetic strategies for preparing 2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane?
The compound is synthesized via multistep organic reactions involving protective group chemistry. A common approach involves the azidation of a precursor such as 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol, where the hydroxyl group is replaced with an azide moiety under controlled conditions (e.g., using sodium azide and a halogenating agent). Reaction optimization focuses on minimizing side reactions, such as over-azidation or ring-opening of the dioxane moieties . Yield improvements (e.g., ~70%) are achieved by maintaining anhydrous conditions and low temperatures .
Q. How is the compound purified and characterized in academic settings?
Purification typically employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Analytical characterization relies on:
- NMR spectroscopy : Confirmation of the azide group (δ ~3.5 ppm for N₃) and dioxane ring protons (δ 4.0–4.5 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M+Na]⁺ at m/z 392.18 for C₁₅H₂₇N₃O₆).
- IR spectroscopy : Strong absorbance at ~2100 cm⁻¹ for the azide stretch .
Q. What are the stability considerations for handling this compound?
The azide group introduces thermal and photolytic instability. Storage recommendations include:
- Temperature : –20°C under inert gas (argon/nitrogen).
- Light protection : Amber vials to prevent decomposition.
- Moisture control : Use of molecular sieves in storage containers .
Advanced Research Questions
Q. How does the stereoelectronic environment of the dioxane rings influence reactivity in click chemistry applications?
The 2,2-dimethyl-1,3-dioxane rings act as conformationally rigid, electron-donating groups. This steric bulk directs regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC), favoring the formation of 1,4-disubstituted triazoles. Computational studies (DFT) suggest the dioxane rings stabilize transition states via hyperconjugation, reducing activation energy by ~5 kcal/mol compared to less bulky analogs .
Q. What experimental challenges arise when using this compound in glycosidase inhibitor studies?
As a potential glycosidase inhibitor, the compound’s azide group may interact unpredictably with enzyme active sites. Key challenges include:
- False positives : Azide-mediated inhibition unrelated to substrate mimicry.
- pH sensitivity : The dioxane rings hydrolyze under acidic conditions (pH < 4), necessitating buffer optimization (e.g., phosphate buffer at pH 7.4) .
Table 1: Hydrolysis Kinetics of Dioxane Rings at Varying pH
| pH | Half-life (h) | Major Degradation Product |
|---|---|---|
| 3.0 | 2.1 | 1,3-propanediol derivatives |
| 7.4 | 48.0 | No degradation |
Q. How can structural contradictions in crystallographic data be resolved?
Discrepancies in X-ray crystallography data (e.g., bond length anomalies) are addressed using SHELX software for refinement. For example, anisotropic displacement parameters for the azide group often require constraints to prevent overfitting. High-resolution data (≤1.0 Å) and twin-law corrections (e.g., using SHELXL) improve model accuracy .
Methodological Guidance
3.1 Designing analogs with enhanced enzymatic stability
Replace the dioxane rings with hydrolytically stable motifs (e.g., tetrahydropyran) while retaining the azide’s bioorthogonal reactivity. Computational docking (AutoDock Vina) can predict binding affinities to target enzymes, prioritizing analogs with ΔG < –8.0 kcal/mol .
3.2 Troubleshooting low yields in large-scale synthesis
Common issues include azide decomposition during workup. Solutions:
- In situ quenching : Add sodium ascorbate to reduce residual Cu(I) catalysts.
- Flow chemistry : Continuous reactors minimize thermal gradients, improving yield scalability .
Data Contradiction Analysis
4.1 Conflicting reports on azide group reactivity
Some studies report rapid CuAAC kinetics, while others note sluggish reactivity. This discrepancy arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
